molecular formula C12H15ClNO4P B14312297 Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester CAS No. 113348-33-7

Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester

Cat. No.: B14312297
CAS No.: 113348-33-7
M. Wt: 303.68 g/mol
InChI Key: XDZIXECRNKWTMY-UHFFFAOYSA-N
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Description

Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester is a chemical compound with the molecular formula C11H15ClNO4P. It is an ester of phosphoric acid and is characterized by the presence of a 4-chlorophenyl group, a cyanomethyl group, and two diethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be achieved through the cyano-phosphorylation of aldehydes using diethyl cyanophosphonate in the presence of N-heterocyclic carbene as a nucleophilic catalyst. The catalyst is typically prepared from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and potassium tert-butoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of diethyl cyanophosphonate and appropriate catalysts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions.

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Hydrolysis: Produces phosphoric acid and the corresponding alcohol.

    Substitution Reactions: The products depend on the nucleophile used but generally result in the replacement of the cyanomethyl group with the nucleophile.

Scientific Research Applications

Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 4-chlorophenyl and cyanomethyl groups, which enhance its reactivity. The molecular pathways involved include nucleophilic attack on the phosphorus atom, leading to the formation of new phosphorus-containing compounds .

Comparison with Similar Compounds

Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be compared with other similar compounds such as:

    Diethyl cyanomethylphosphonate: Similar in structure but lacks the 4-chlorophenyl group.

    Phosphonic acid, (cyanomethyl)-, diethyl ester: Another related compound with similar reactivity but different substituents.

The uniqueness of this compound lies in its combination of the 4-chlorophenyl and cyanomethyl groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

113348-33-7

Molecular Formula

C12H15ClNO4P

Molecular Weight

303.68 g/mol

IUPAC Name

[(4-chlorophenyl)-cyanomethyl] diethyl phosphate

InChI

InChI=1S/C12H15ClNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI Key

XDZIXECRNKWTMY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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